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Compound of Interest

Compound Name: N-3-Oxobutyl Linezolid

Cat. No.: B1159499 Get Quote

Introduction & Scientific Context
In the development of Linezolid (Zyvox®), rigorous impurity profiling is mandated by ICH

Q3A(R2) and Q3B(R2) guidelines. N-3-Oxobutyl Linezolid is a tertiary amide impurity formed

by the alkylation of the acetamide nitrogen with a 3-oxobutyl moiety (often derived from methyl

vinyl ketone or analogous reactive electrophiles during processing or degradation).

The synthesis of this reference standard poses a specific chemoselective challenge: alkylating

the secondary amide nitrogen in the presence of the tertiary morpholine amine and the

oxazolidinone core. This protocol utilizes a Base-Promoted Aza-Michael Addition, leveraging

the specific pKa difference between the amide proton (~15-17) and the morpholine system to

achieve selective N-alkylation.
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Property Detail

Chemical Name

N-(3-Oxobutyl)-N-[[(5S)-3-[3-fluoro-4-(4-

morpholinyl)phenyl]-2-oxo-5-

oxazolidinyl]methyl]acetamide

CAS Number
Not formally assigned (LGC Code: TRC-

O848415)

Molecular Formula

Molecular Weight 407.44 g/mol

Parent API
Linezolid (

, MW 337.[1][2][3][4]35)

Retrosynthetic Strategy & Mechanism
The target molecule differs from Linezolid by the addition of a 4-carbon ketone chain (

). The most atom-economical route is the direct Michael Addition of Linezolid to Methyl Vinyl
Ketone (MVK).

Challenge: The acetamide group is a poor nucleophile compared to amines.

Solution: Use of a mild inorganic base (Cesium Carbonate) or a strong hindered base

(KOtBu) to generate the amidate species in situ, which then attacks the soft electrophile

(MVK).

Selectivity: The morpholine nitrogen is already tertiary and sterically encumbered, reducing

its competition for the Michael acceptor.

Reaction Scheme
The transformation involves the reaction of Linezolid (1) with Methyl Vinyl Ketone (2) to yield N-
3-Oxobutyl Linezolid (3).
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Figure 1: Reaction scheme for the synthesis of N-3-Oxobutyl Linezolid via Aza-Michael

Addition.

Detailed Synthesis Protocol
Reagents and Materials

Reagent Equiv. MW ( g/mol ) Quantity Role

Linezolid (API) 1.0 337.35 1.00 g Starting Material

Methyl Vinyl

Ketone (MVK)
2.5 70.09 0.60 mL Electrophile

Cesium

Carbonate (

)

1.5 325.82 1.45 g Base

DMF

(Anhydrous)
- - 10.0 mL Solvent

Ethyl Acetate - - - Extraction

Brine - - - Wash

Experimental Procedure
Step 1: Reaction Setup
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Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen

inlet, dissolve Linezolid (1.00 g, 2.96 mmol) in anhydrous DMF (10 mL).

Activation: Add Cesium Carbonate (1.45 g, 4.44 mmol) in a single portion. Stir the

suspension at room temperature for 15 minutes to facilitate partial deprotonation of the

amide.

Addition: Cool the mixture to 0°C using an ice bath. Add Methyl Vinyl Ketone (0.60 mL, 7.4

mmol) dropwise over 5 minutes.

Note: MVK is a potent lachrymator and toxic. Handle in a fume hood.

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (

). Stir for 12–18 hours.

Monitoring: Check reaction progress by TLC (Mobile Phase: 5% Methanol in DCM). The

product will appear as a less polar spot compared to Linezolid due to the capping of the

NH group.

Step 2: Work-up
Quench: Dilute the reaction mixture with Water (30 mL) and Ethyl Acetate (30 mL).

Extraction: Separate the layers. Extract the aqueous phase twice more with Ethyl Acetate (2

x 20 mL).

Washing: Combine the organic layers and wash with Water (2 x 20 mL) to remove residual

DMF, followed by Brine (20 mL).

Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure to yield a crude yellow oil.

Step 3: Purification
Column Chromatography: Purify the crude residue using silica gel flash chromatography.
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Gradient: Start with 100% DCM, then graduate to 2% MeOH/DCM, ending with 5%

MeOH/DCM.

Isolation: Collect fractions containing the pure product (confirmed by TLC/UV). Evaporate

solvents to dryness.

Final Processing: Dissolve the residue in a minimum amount of DCM and precipitate with

cold Diethyl Ether or Hexane if a solid is desired. Alternatively, dry under high vacuum to

obtain a viscous gum/foam (common for this derivative).

Process Workflow Diagram
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Figure 2: Operational workflow for the synthesis and purification of the reference standard.
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Characterization & Analytical Validation
To qualify the synthesized material as a Reference Standard, the following data must be

verified.

Expected Analytical Data
Mass Spectrometry (ESI+):

Parent Ion

m/z.

Fragment ions may show loss of the oxobutyl chain or acetamide cleavage.

Proton NMR (

, 400 MHz,

):

2.15 ppm: Singlet (3H), Acetyl

.

2.20 ppm: Singlet (3H), Ketone

(from oxobutyl group).

2.80 ppm: Triplet (2H),

of the oxobutyl chain.

3.8-4.0 ppm: Multiplets corresponding to the

of the oxobutyl chain and morpholine protons.

7.0-7.5 ppm: Aromatic protons (Linezolid core pattern).

IR Spectroscopy:

Appearance of a new carbonyl stretch (~1715
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) for the ketone, in addition to the amide (~1650

) and oxazolidinone (~1750

) bands.

Storage and Stability
State: Viscous oil or amorphous solid.

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

Hygroscopicity: Likely hygroscopic; keep desiccated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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